molecular formula C15H28N2O4 B11830592 methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate

methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate

Cat. No.: B11830592
M. Wt: 300.39 g/mol
InChI Key: BITAQLVHEHUINR-RYMFRWLXSA-N
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Description

This compound (CAS: 229614-51-1) is a cyclopentane derivative with a complex stereochemical profile. Its molecular formula is C₁₆H₃₀N₄O₄ (molecular weight: 342.43 g/mol), featuring five defined stereocenters and functional groups including a methyl ester, acetamido, amino, and hydroxy substituents . It is recognized as a key intermediate or impurity in the synthesis of peramivir, a neuraminidase inhibitor used to treat influenza . Its stereochemistry—(1S,2S,3R,4R) for the cyclopentane core and (1R) for the acetamido side chain—is critical for its biochemical interactions .

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C15H28N2O4/c1-5-9(6-2)13(17-8(3)18)12-11(16)7-10(14(12)19)15(20)21-4/h9-14,19H,5-7,16H2,1-4H3,(H,17,18)/t10-,11+,12+,13+,14+/m0/s1

InChI Key

BITAQLVHEHUINR-RYMFRWLXSA-N

Isomeric SMILES

CCC(CC)[C@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)OC)N)NC(=O)C

Canonical SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)OC)N)NC(=O)C

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM) of Polysubstituted Dienes

A foundational approach involves deriving the cyclopentane core from hexoses like d-mannose or d-galactose. As demonstrated by Sánchez-Fernández et al., ring-closing metathesis (RCM) of a diene intermediate forms a cyclopentene scaffold, which is subsequently hydrogenated to yield the saturated cyclopentane ring. Key steps include:

  • Diene Preparation : Protection of hexose hydroxyl groups (e.g., as benzyl ethers) followed by chain elongation to install a diene moiety.

  • RCM : Using Grubbs II catalyst (1–5 mol%) in dichloromethane at 40°C for 12–24 hours, achieving >90% cyclization efficiency.

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the cyclopentene to cyclopentane while preserving stereochemistry.

This method capitalizes on the inherent chirality of sugars to establish multiple stereocenters in the cyclopentane core.

Aza-Michael Addition for Amino Group Installation

The 4-amino group is introduced via stereoselective aza-Michael addition to a cyclopent-1-ene-1-carboxylate intermediate. For example:

  • Michael Acceptor : A cyclopentenone derivative (e.g., methyl 2-hydroxycyclopent-1-ene-1-carboxylate).

  • Reaction Conditions : Ammonia or a protected amine (e.g., benzylamine) in methanol at 0–25°C, yielding trans-addition products with >95% diastereoselectivity.

  • Stereochemical Outcome : The reaction’s anti selectivity ensures the amino group occupies the equatorial position, critical for the target’s (4R) configuration.

Functionalization of the Cyclopentane Core

Introduction of the 2-Ethylbutyl Sidechain

The (1R)-1-acetamido-2-ethylbutyl sidechain at position 3 is installed through nucleophilic alkylation or reductive amination:

  • Alkylation : A primary amine intermediate (e.g., 3-aminocyclopentanecarboxylate) reacts with 2-ethylbutyl bromide in the presence of K₂CO₃ in DMF at 60°C.

  • Reductive Amination : Condensation of the amine with 2-ethylbutyraldehyde followed by NaBH₃CN reduction in methanol achieves higher stereocontrol.

Acetamido Group Installation

Acetylation of the secondary amine is performed using acetic anhydride in pyridine at 0°C, yielding the acetamido group with minimal epimerization.

Protecting Group Strategies

Temporary Amino Protection

  • Boc Protection : The 4-amino group is protected as a tert-butoxycarbonyl (Boc) derivative using Boc₂O in THF/water (yield: 85–90%).

  • Deprotection : Treatment with HCl in dioxane removes the Boc group post-functionalization.

Hydroxy Group Masking

  • Silyl Ethers : The 2-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF.

  • Deprotection : Fluoride-based reagents (e.g., TBAF) cleave the silyl ether without affecting other functionalities.

Final Esterification and Workup

Purification

  • Distillation : For intermediates like cyclopentanone-2-carboxylate, vacuum distillation (100–120°C, 10 mmHg) achieves >99% purity.

  • Chromatography : Final purification uses silica gel chromatography (hexane/ethyl acetate gradients) to resolve diastereomers.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)StereoselectivityScalabilityReference
RCM from HexosesRCM, Hydrogenation, Aza-Michael60–70High (≥95% de)Moderate
Alkylation of AmineReductive Amination, Acetylation50–65Moderate (80% de)High
Cyclopentanone EsterDiethyl Adipate Cyclization99N/AIndustrial

Challenges and Optimization

  • Stereochemical Drift : High-temperature steps risk epimerization. Low-temperature reactions (<25°C) and non-polar solvents (toluene) mitigate this.

  • Byproduct Formation : Over-alkylation during sidechain installation is minimized by using excess amine and controlled pH.

  • Catalyst Costs : Grubbs II catalyst expenses are offset by recycling via column chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as solvent choice, temperature, and reaction time are critical to achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetamido group may produce an amine.

Scientific Research Applications

Antiviral Drug Development

Methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate serves as an important intermediate in the synthesis of neuraminidase inhibitors. These inhibitors are crucial for the development of antiviral therapies targeting influenza viruses. The compound's structural similarity to peramivir allows it to be explored for potential enhancements in efficacy and reduced resistance profiles against various strains of influenza.

Case Studies and Research Findings

Research has demonstrated that derivatives of this compound exhibit potent antiviral activity. A notable study published in PubMed Central highlighted its role in overcoming resistance mechanisms seen in influenza strains that have developed mutations conferring resistance to existing antivirals like oseltamivir and zanamivir .

Structural Modifications

Studies have focused on modifying the chemical structure to enhance its pharmacological properties. For instance, alterations at specific positions on the cyclopentane ring have been shown to improve binding affinity to the neuraminidase enzyme while maintaining low toxicity profiles .

Comparative Analysis of Neuraminidase Inhibitors

Compound NameMechanism of ActionApproval StatusEfficacy Against Resistant Strains
PeramivirNeuraminidase InhibitionApproved (2014)Effective against some resistant strains
ZanamivirNeuraminidase InhibitionApproved (1999)Limited effectiveness against resistant strains
Methyl (1S,2S,3R,4R)-3...Neuraminidase InhibitionUnder investigationPotentially effective against resistant strains

Mechanism of Action

The mechanism of action of methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Comparison

Target Compound vs. Peramivir
  • Peramivir (IUPAC: (1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid) differs in two key aspects: Functional Group: Peramivir has a carboxylic acid (–COOH) at position 1, while the target compound has a methyl ester (–COOCH₃) . Stereochemistry: Peramivir’s cyclopentane core is (1S,2S,3S,4R), whereas the target compound is (1S,2S,3R,4R) . Impact: The methyl ester in the target compound likely enhances lipophilicity, affecting membrane permeability but reducing water solubility compared to peramivir’s ionizable carboxylic acid .
Target Compound vs. MIVIR
Other Cyclopentane Derivatives
  • Methyl (1S,3R,4S)-3-Boc-amino-4-hydroxycyclopentane-1-carboxylate (CAS: 321744-14-3): Features a tert-butoxycarbonyl (Boc)-protected amino group, enhancing stability during synthetic steps .
Structural Comparison Table
Compound Name Molecular Formula Key Functional Groups Stereochemistry Role/Application
Target Compound C₁₆H₃₀N₄O₄ Methyl ester, acetamido, amino, hydroxy (1S,2S,3R,4R), (1R)-side chain Peramivir intermediate
Peramivir C₁₂H₂₃N₅O₄ Carboxylic acid, acetamido, guanidino (1S,2S,3S,4R), (1S)-side chain Antiviral drug
Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate C₈H₁₂ClNO₂ Methyl ester, amino (1S,4R) Synthetic intermediate
MIVIR C₁₂H₂₃N₅O₄ Carboxylic acid, acetamido, guanidino (1S,2S,3S,4R) Neuraminidase inhibitor

Pharmacological and Biochemical Activity

  • Peramivir : Binds to influenza neuraminidase, inhibiting viral replication. Resistance mutations (e.g., D197N in NA) are documented .
  • The methyl ester may require hydrolysis in vivo to become active .
  • MIVIR : Less potent than peramivir due to simplified side-chain topology .

Biological Activity

Methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate, also known as a derivative related to peramivir, has garnered attention for its biological activity, particularly in the context of antiviral properties. This compound is part of a class of neuraminidase inhibitors that target influenza viruses.

  • Molecular Formula : C20H36N2O6
  • Molecular Weight : 400.51 g/mol
  • CAS Number : 229614-51-1

This compound functions primarily as a neuraminidase inhibitor. Neuraminidase is an enzyme found on the surface of influenza viruses that facilitates the release of newly formed viral particles from infected cells. By inhibiting this enzyme, the compound effectively prevents the spread of the virus within the host organism.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral activity against various strains of influenza viruses. For instance:

  • In Vitro Studies : Laboratory studies have demonstrated that this compound can reduce viral replication in cell cultures infected with influenza A and B viruses. The compound's effectiveness is comparable to other neuraminidase inhibitors like oseltamivir and zanamivir .

Resistance Profiles

Influenza viruses can develop resistance to antiviral drugs through mutations in the neuraminidase gene. Studies have shown that certain strains exhibit reduced susceptibility to this compound; however, it remains effective against many circulating strains. Continuous monitoring of resistance patterns is crucial for maintaining its efficacy in clinical settings .

Case Studies and Clinical Applications

Several case studies highlight the clinical relevance of this compound:

  • Severe Influenza Cases : In critically ill patients resistant to standard treatments, administration of this compound has shown promising results in reducing viral load and improving clinical outcomes.
  • Combination Therapy : When used in combination with other antiviral agents, the compound has demonstrated enhanced therapeutic effects against resistant influenza strains.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study ReferenceVirus StrainEfficacyNotes
Influenza A H274YHighEffective against oseltamivir-resistant strain
Influenza BModerateResistance observed in some isolates
Mixed strainsHighShows potential in severe cases

Q & A

Q. What are the key synthetic strategies for achieving the stereochemical configuration of this compound?

The synthesis typically involves multi-step routes with strict stereochemical control. Asymmetric catalysis (e.g., chiral auxiliaries or catalysts) is critical for introducing the (1S,2S,3R,4R) and (1R)-acetamido configurations. Cyclopentane derivatives are common starting materials, with functionalization steps for amino, hydroxyl, and ester groups. Protecting groups like tert-butoxycarbonyl (Boc) or acetyl are used to prevent undesired side reactions during amino group introduction . For example, highlights the use of asymmetric synthesis to ensure enantiomeric purity, while emphasizes cyclopentene intermediates for ring formation.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Critical for confirming stereochemistry and functional group placement. ¹H and ¹³C NMR resolve diastereotopic protons and carbon environments, while 2D techniques (COSY, NOESY) validate spatial arrangements .
  • X-ray Crystallography : Provides definitive proof of absolute configuration, especially for resolving ambiguities in stereochemical assignments .
  • HPLC with Chiral Columns : Ensures enantiomeric purity by separating stereoisomers .

Q. How does the stereochemistry of this compound influence its biological interactions?

The (1S,2S,3R,4R) and (1R)-acetamido configurations dictate hydrogen bonding and ionic interactions with biomolecular targets (e.g., enzymes or receptors). For instance, the hydroxyl and amino groups form hydrogen bonds with active sites, while the ester group’s hydrolysis may release active metabolites. demonstrates that stereochemical mismatches reduce binding affinity in receptor interaction studies .

Advanced Research Questions

Q. How can researchers optimize stereoselective synthesis to address low yields in key steps?

  • Catalyst Screening : Evaluate chiral catalysts (e.g., Rhodium-DuPhos complexes) for enantioselective cyclopropanation or amidation steps. notes that catalyst choice impacts yield by up to 30% in similar compounds .
  • Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while lower temperatures reduce racemization .
  • Protecting Group Strategy : Sequential use of Boc and acetyl groups minimizes side reactions during amino group installation .

Q. What methodologies resolve contradictions in stereochemical assignments between NMR and X-ray data?

Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). To resolve:

  • Variable Temperature NMR : Assess conformational flexibility of the cyclopentane ring .
  • Computational Modeling : Compare DFT-optimized structures with experimental data to identify dominant conformers .
  • Multi-Technique Validation : Cross-reference NMR-derived NOE correlations with X-ray torsion angles .

Q. How can computational methods predict and validate the compound’s interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina simulate binding poses with receptors (e.g., serotonin receptors). used docking to identify key hydrogen bonds between the amino group and receptor residues .
  • MD Simulations : Assess binding stability over time under physiological conditions.
  • In Vitro Validation : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify binding affinity and validate computational predictions .

Q. What strategies mitigate ester group hydrolysis during synthesis or storage?

  • pH Control : Maintain neutral conditions during synthesis to avoid acidic/basic hydrolysis .
  • Lyophilization : Store the compound as a lyophilized powder to reduce aqueous degradation .
  • Prodrug Design : Replace the methyl ester with a more stable prodrug moiety (e.g., pivaloyloxymethyl) for in vivo applications .

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